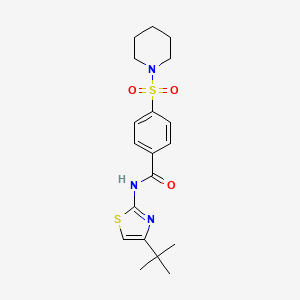

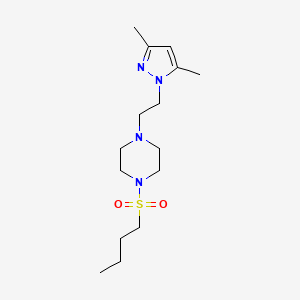

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and the production of antibodies.

科学的研究の応用

Fluorescent Protein Antibodies

Fluorescent proteins (FPs) play a crucial role in biological research due to their rich fluorescence spectra and photochemical properties. FPs can be categorized into several types, including green fluorescent protein (GFP), red fluorescent protein (RFP), and near-infrared FPs. Antibodies targeting FPs have emerged as valuable tools. Among them, nanobodies—small and stable antibodies composed of the variable domain of a heavy-chain antibody—have gained prominence. Nanobodies can be expressed and functional in living cells, easily accessing hidden antigenic epitopes on the target surface. Researchers use these nanobodies to enhance the specificity and sensitivity of FP-based assays, immunoassays, in vitro diagnostics, and drug development .

Graphene Derivatives

Graphene and its derivatives have garnered significant interest in materials science. While “GNF-Pf-4686” is not directly graphene-related, understanding its properties can shed light on potential applications. Graphene-based materials exhibit unique physicochemical properties, including excellent electrical conductivity, mechanical strength, and biocompatibility. Researchers have explored graphene derivatives for applications such as drug delivery, biosensing, and tissue engineering. Although “GNF-Pf-4686” is not a graphene derivative, its structural features may inspire novel applications in this field .

Electrical Properties Enhancement

“GNF-Pf-4686” contains a thiazole moiety, which can influence its electronic properties. Researchers have investigated similar thiazole-containing compounds for their electrical conductance. Conductive probe atomic force microscopy (CP-AFM) measurements can assess the c-axis electrical conductance of such compounds. By exposing “GNF-Pf-4686” to gamma radiation, researchers can explore its electrical behavior and potential applications in electronic devices .

Thieno[3,4-b]thiophene Derivatives

The thieno[3,4-b]thiophene (TbT) unit, found in “GNF-Pf-4686,” has attracted attention in organic optoelectronics. TbTs with functional groups serve as building blocks for organic solar cells (OSCs). These materials exhibit promising power conversion efficiencies (PCEs). Researchers have synthesized TbT derivatives by introducing various substitutions at the C3-position. The resulting molecules can modulate photoluminescence properties, making them valuable for OSCs and other optoelectronic applications .

3-Hydroxythieno[3,4-b]thiophene-2-carboxylate

“GNF-Pf-4686” can be used as a chemical building block for structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives. Researchers have developed a Pd-catalytic method for preparing 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a versatile intermediate. This compound enables modular assembly of various functionalized TbT derivatives, expanding their applications in organic electronics .

Phenolic Derivatives

The phenolic group in “GNF-Pf-4686” contributes to its chemical reactivity. Phenolic compounds find applications in proteomics research and drug discovery. While “GNF-Pf-4686” itself may not be a direct phenolic derivative, understanding its properties can inform the design of related compounds for specific applications .

作用機序

Target of Action

GNF-Pf-4686, also known as N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide or N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, primarily targets the PfMFR3 . PfMFR3 is an orphan transporter of the major facilitator superfamily (MFS) in the Plasmodium falciparum parasite .

Mode of Action

The compound interacts with PfMFR3, causing inhibition of its function . This interaction leads to a disruption in the normal functioning of the parasite, ultimately leading to its death .

Biochemical Pathways

It is known that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . Therefore, the inhibition of PfMFR3 by GNF-Pf-4686 likely disrupts these pathways.

Pharmacokinetics

It is known that the compound has been tested inPlasmodium falciparum-infected mice . The lack of oral efficacy observed in these tests suggests that the compound may have unfavorable physicochemical properties affecting its bioavailability .

Result of Action

The result of GNF-Pf-4686’s action is the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the inhibition of the PfMFR3 transporter, disrupting the normal functioning of the parasite .

特性

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c1-19(2,3)16-13-26-18(20-16)21-17(23)14-7-9-15(10-8-14)27(24,25)22-11-5-4-6-12-22/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWUNKAZWZZFKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)

![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)